![molecular formula C18H19NO4 B2947578 [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate CAS No. 318959-02-3](/img/structure/B2947578.png)
[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is an organic compound belonging to the benzochromene class. This category is known for its pharmacological activities and potential applications in various scientific research fields. The compound’s structure features an acetylamino group and a dihydro-benzochromene moiety, contributing to its chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. Here’s a common synthetic route:
Nitration of naphthol: : Naphthol undergoes nitration to form nitronaphthol under acidic conditions using nitric acid and sulfuric acid.
Reduction: : The nitro group is then reduced to an amino group using a reducing agent such as hydrogen with a palladium catalyst.
Acetylation: : The resulting amino compound is acetylated using acetic anhydride to form an acetylamino derivative.
Cyclization: : The acetylamino derivative undergoes cyclization in the presence of a suitable cyclizing agent to form the benzochromene core.
Esterification: : Finally, the compound undergoes esterification with acetic acid to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This often involves:
Automated synthesis reactors: for precise control over reaction conditions.
Continuous flow synthesis: to enhance reaction efficiency and scalability.
Advanced purification techniques: such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which may have distinct biological activities.
Reduction: : Reduction can yield hydroxy derivatives with different physicochemical properties.
Substitution: : Substitution reactions can occur at the acetylamino or ester groups, leading to modified derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromic acid for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: : Alkyl halides or acid chlorides for substitution reactions.
Major Products Formed
Oxidation Products: : Quinones and related compounds.
Reduction Products: : Hydroxy derivatives.
Substitution Products: : Various acetyl or ester substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is used as a starting material for the synthesis of other complex molecules, serving as a scaffold for drug development.
Biology
This compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its binding affinity and specificity make it a candidate for biochemical assays and molecular docking studies.
Medicine
The pharmacological potential of this compound is explored in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other materials requiring specific chromophoric properties.
Mechanism of Action
The mechanism by which [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The acetylamino group enhances the molecule’s binding affinity through hydrogen bonding and electrostatic interactions, while the benzochromene core provides a hydrophobic interface for interaction with target molecules.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or activate enzymes involved in various biochemical pathways.
Receptors: : It can bind to receptors, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate: vs. 2,3-dihydro-1H-benzo[f]chromen-2-yl methyl ether : The acetate derivative offers better solubility and enhanced biological activity.
This compound: vs. Naphthalene derivatives : The benzochromene structure provides unique photophysical properties compared to naphthalene derivatives.
This compound: vs. Coumarin derivatives : Coumarin derivatives are known for their anticoagulant properties, while the discussed compound has broader pharmacological potential.
The uniqueness of this compound lies in its versatile chemical structure, allowing for various modifications and applications in different scientific domains.
This article should cover all the bases. Anything else I can add?
Properties
IUPAC Name |
[(1S,2R)-1-acetamido-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(20)19-18-14(9-22-12(2)21)10-23-16-8-7-13-5-3-4-6-15(13)17(16)18/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)/t14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBFQPZBFCTNKK-KSSFIOAISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)
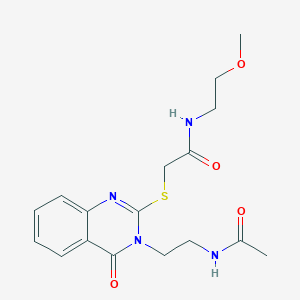
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

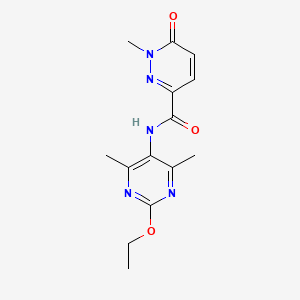
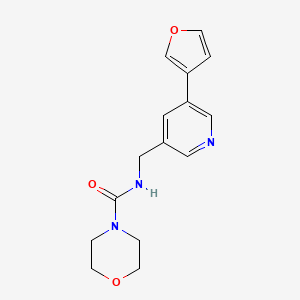
![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)
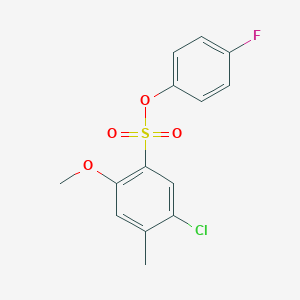
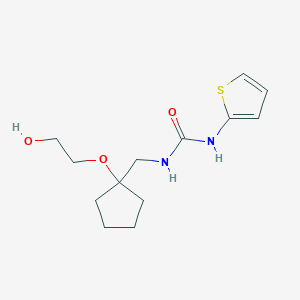
![N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2947514.png)
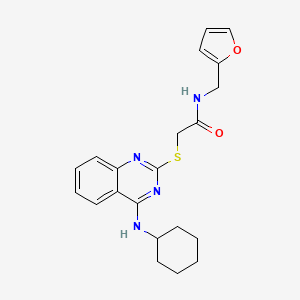
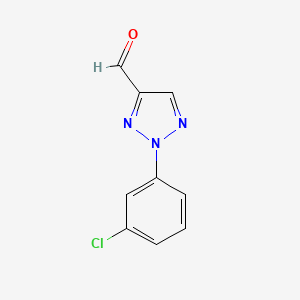
![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
